alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride
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Overview
Description
Alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, it is being explored for its potential therapeutic effects . Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Properties
CAS No. |
131964-44-8 |
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Molecular Formula |
C16H22ClNO3S |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)-2-(2-morpholin-4-ylethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C16H21NO3S.ClH/c18-15(12-20-9-6-17-4-7-19-8-5-17)13-1-2-16-14(11-13)3-10-21-16;/h1-3,10-11,15,18H,4-9,12H2;1H |
InChI Key |
TVHRGWOTXNGOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
Origin of Product |
United States |
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